1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)-
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Overview
Description
1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)- is a compound with the molecular formula C10H15F3N6O and a molecular weight of 292.26 g/mol This compound is characterized by the presence of a piperazine ring, an ethanol group, and a trifluoromethyl-substituted triazine ring
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)- involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The reaction proceeds through the formation of an intermediate sulfonium salt, which undergoes cyclization to form the piperazine ring .
In industrial production, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Chemical Reactions Analysis
1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The amino group on the triazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)- has several applications in scientific research:
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to specific proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)- can be compared with other piperazine derivatives, such as:
1-Piperazineethanol: Lacks the trifluoromethyl-triazine moiety, resulting in different chemical and biological properties.
4-(4-Amino-6-trifluoromethyl-2-s-triazinyl)-1-piperazine: Similar structure but without the ethanol group, affecting its solubility and reactivity.
The presence of the trifluoromethyl-triazine moiety in 1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)- makes it unique, providing enhanced stability and reactivity compared to other piperazine derivatives .
Properties
CAS No. |
58892-43-6 |
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Molecular Formula |
C10H15F3N6O |
Molecular Weight |
292.26 g/mol |
IUPAC Name |
2-[4-[4-amino-6-(trifluoromethyl)-1,3,5-triazin-2-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C10H15F3N6O/c11-10(12,13)7-15-8(14)17-9(16-7)19-3-1-18(2-4-19)5-6-20/h20H,1-6H2,(H2,14,15,16,17) |
InChI Key |
QCKGSDOBTWVCSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=NC(=N2)N)C(F)(F)F |
Origin of Product |
United States |
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